An In-depth Technical Guide to the Core Properties of Allyl Acetoacetate
An In-depth Technical Guide to the Core Properties of Allyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl acetoacetate (B1235776) (AAA) is a versatile organic compound that serves as a crucial building block in a myriad of chemical transformations. Its unique bifunctional nature, possessing both a reactive β-ketoester moiety and a terminal alkene, makes it an invaluable precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the fundamental properties of allyl acetoacetate, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and key chemical reactions. Detailed experimental methodologies and reaction mechanisms are presented to facilitate its practical application in a research and development setting.
Chemical Identity and Physical Properties
Allyl acetoacetate is a colorless to light yellow liquid with a characteristic pleasant, fruity odor. It is soluble in many common organic solvents.[1][2]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | prop-2-enyl 3-oxobutanoate[3] |
| Synonyms | Allyl 3-oxobutanoate, Acetoacetic acid allyl ester, Allyl acetylacetate[3] |
| CAS Number | 1118-84-9[3] |
| EC Number | 214-269-9 |
| Molecular Formula | C₇H₁₀O₃[3] |
| Molecular Weight | 142.15 g/mol [3] |
| SMILES | CC(=O)CC(=O)OCC=C[3] |
| InChI Key | AXLMPTNTPOWPLT-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of Allyl Acetoacetate
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 194-195 °C at 737 mmHg; 87-91 °C at 13 hPa | |
| Melting Point | < -70 °C | |
| Density | 1.038 g/cm³ at 20 °C | |
| Refractive Index (n²⁰/D) | 1.439 | [2] |
| Solubility in Water | 48 g/L at 20 °C | |
| Vapor Pressure | 0.2 hPa at 20 °C | |
| Flash Point | 67 °C (closed cup) | |
| Autoignition Temperature | 300 °C |
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the characterization and purity assessment of allyl acetoacetate. The following sections detail the expected spectral features. While comprehensive public databases of specific peak lists are limited, the data presented is based on typical values for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of allyl acetoacetate, confirming the presence of both the acetoacetate and allyl moieties.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.9 | ddt | 1H | -CH=CH₂ |
| ~ 5.3 | dd | 1H | -CH=CH ₂(trans) |
| ~ 5.2 | dd | 1H | -CH=CH ₂(cis) |
| ~ 4.6 | d | 2H | -O-CH ₂-CH= |
| ~ 3.4 | s | 2H | -CO-CH ₂-CO- |
| ~ 2.2 | s | 3H | CH ₃-CO- |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C =O (ketone) |
| ~ 167 | C =O (ester) |
| ~ 132 | -C H=CH₂ |
| ~ 118 | -CH=C H₂ |
| ~ 65 | -O-C H₂- |
| ~ 50 | -CO-C H₂-CO- |
| ~ 30 | C H₃-CO- |
Infrared (IR) Spectroscopy
The IR spectrum of allyl acetoacetate is characterized by strong absorption bands corresponding to its two carbonyl groups and the carbon-carbon double bond.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | =C-H stretch (alkene) |
| ~ 2980-2850 | Medium | C-H stretch (alkane) |
| ~ 1745 | Strong | C=O stretch (ester) |
| ~ 1720 | Strong | C=O stretch (ketone) |
| ~ 1650 | Medium | C=C stretch (alkene) |
| ~ 1300-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of allyl acetoacetate will result in fragmentation patterns that can be used for its identification. The molecular ion peak is expected at m/z = 142.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 142 | [M]⁺ |
| 100 | [M - CH₂=C=O]⁺ |
| 85 | [M - OCH₂CH=CH₂]⁺ |
| 57 | [CH₂CH=CH₂CO]⁺ |
| 43 | [CH₃CO]⁺ (base peak) |
| 41 | [CH₂=CH-CH₂]⁺ |
Analytical Protocols
A general protocol for the analysis of β-keto esters like allyl acetoacetate is provided below. Method optimization will be required for specific applications.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
Synthesis and Purification
Allyl acetoacetate is typically synthesized via the esterification of an acetoacetate precursor with allyl alcohol.
Experimental Protocol: Transesterification of Methyl Acetoacetate
This method involves the reaction of methyl acetoacetate with an excess of allyl alcohol, driving the equilibrium towards the formation of the desired product by distilling off the methanol (B129727) byproduct.
-
Materials:
-
Methyl acetoacetate
-
Allyl alcohol
-
Catalyst (e.g., dibutyltin (B87310) dilaurate)[4]
-
-
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, reflux condenser, and distillation head, add methyl acetoacetate (1.0 eq), allyl alcohol (1.5-3.0 eq), and a catalytic amount of dibutyltin dilaurate (e.g., 0.01-0.03 eq).[4]
-
Heat the mixture to 95-100 °C to initiate reflux.[4]
-
During the reaction, slowly distill off the lower-boiling methanol that is formed.[4]
-
Monitor the reaction progress by TLC or GC. The reaction may take several hours to days to reach completion.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess allyl alcohol by vacuum distillation at 75-80 °C.[4]
-
Purify the crude allyl acetoacetate by vacuum distillation, collecting the fraction at 105-110 °C.[4]
-
Purification
The primary method for purifying allyl acetoacetate is fractional distillation under reduced pressure. This is effective in separating the product from unreacted starting materials and higher-boiling byproducts.
Chemical Reactivity and Synthetic Applications
The dual functionality of allyl acetoacetate allows it to participate in a wide array of chemical reactions, making it a valuable synthetic intermediate.
Carroll Rearrangement
The Carroll rearrangement is a thermally-induced-sigmatropic rearrangement of a β-keto-allyl ester to an α-allyl-β-ketocarboxylic acid, which subsequently decarboxylates to yield a γ,δ-unsaturated ketone.
Caption: Mechanism of the Carroll Rearrangement.
Tsuji-Trost Allylation
In the presence of a palladium(0) catalyst, allyl acetoacetate can serve as an allyl source for the alkylation of nucleophiles. This reaction, known as the Tsuji-Trost reaction, is a powerful method for C-C, C-N, and C-O bond formation.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Experimental Workflow: Synthesis of 7-Hydroxy-4-methylcoumarin
Allyl acetoacetate, as a β-ketoester, can be utilized in the Pechmann condensation to synthesize coumarin (B35378) derivatives. This example illustrates the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and an acetoacetate ester.
-
Reaction: Pechmann condensation of resorcinol with an acetoacetate ester (e.g., ethyl acetoacetate, which can be substituted with allyl acetoacetate) in the presence of an acid catalyst.[5][6][7]
-
Materials:
-
Procedure:
-
In a round-bottom flask, combine resorcinol and the acetoacetate ester.[6]
-
Cool the mixture in an ice bath and slowly add the acid catalyst with stirring.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or heat to 110 °C if using a solid acid catalyst like Amberlyst-15.[5][6]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.[5]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.[5]
-
Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.
Safety and Handling
Allyl acetoacetate is a combustible liquid and is toxic if swallowed or in contact with skin. It can cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 7: Toxicity Data
| Route of Exposure | Species | Value |
| Oral LD₅₀ | Rat | 259 mg/kg |
| Dermal LD₅₀ | Rat | 266 mg/kg |
Conclusion
Allyl acetoacetate is a highly valuable and versatile reagent in organic synthesis. Its fundamental properties, including its bifunctional reactivity, make it an essential tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the fields of pharmaceuticals and materials science. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.
References
- 1. atamankimya.com [atamankimya.com]
- 2. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [agris.fao.org]
- 3. Allyl acetoacetate | C7H10O3 | CID 70701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
